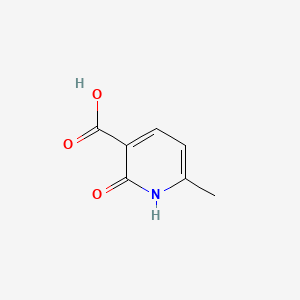

2-Hydroxy-6-methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIHTJYXIHOBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191527 | |

| Record name | 2-Hydroxy-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38116-61-9 | |

| Record name | 2-Hydroxy-6-methylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38116-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-pyridone-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038116619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38116-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-6-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-2-PYRIDONE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2NM84QRZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-hydroxy-6-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development. This document details various synthetic strategies, complete with experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound (CAS: 38116-61-9), also known as 6-methyl-2-pyridone-3-carboxylic acid, is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure, featuring a pyridone core with carboxylic acid and methyl functional groups, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide explores the primary and alternative routes for its synthesis, offering detailed methodologies for practical application in a research and development setting.

Synthetic Pathways

Several synthetic strategies can be employed to produce this compound. The most prominent routes include the construction of the pyridine ring from acyclic precursors and the functional group manipulation of pre-existing pyridine derivatives.

Route 1: Pyridine Ring Synthesis from Acyclic Precursors

This approach involves the condensation of readily available starting materials to form the pyridone ring system. A common method is the reaction of an enamine with a compound containing an active methylene group.

Logical Workflow for Pyridine Ring Synthesis

Caption: Synthetic pathway via pyridine ring formation.

Experimental Protocol:

Step 1: Synthesis of 2-Hydroxy-6-methylnicotinonitrile

A mixture of ethyl 3-aminobut-2-enoate (derived from the reaction of ethyl acetoacetate and ammonia) and malononitrile is heated in the presence of a base, such as piperidine or sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. After cooling, the product precipitates and can be collected by filtration.

Step 2: Hydrolysis of 2-Hydroxy-6-methylnicotinonitrile

The synthesized 2-hydroxy-6-methylnicotinonitrile is then subjected to acidic or basic hydrolysis. For instance, heating the nitrile in a concentrated aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) will hydrolyze the nitrile group to a carboxylic acid, yielding the final product, this compound.

Quantitative Data:

| Step | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 3-aminobut-2-enoate, Malononitrile | Piperidine | Ethanol | Reflux | 4-6 | 75-85 |

| 2 | 2-Hydroxy-6-methylnicotinonitrile | Conc. H₂SO₄ | Water | 100-120 | 2-4 | 80-90 |

Route 2: Functional Group Interconversion of a Pyridine Derivative

This strategy starts with a pre-formed pyridine ring and modifies its substituents to arrive at the target molecule. A common precursor is 2-chloro-6-methylnicotinic acid.

Logical Workflow for Functional Group Interconversion

Caption: Synthetic pathway via functional group interconversion.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-6-methylnicotinic acid

This compound can be converted to 2-chloro-6-methylnicotinic acid by heating with phosphorus oxychloride (POCl₃).[1] The reaction is typically carried out at elevated temperatures, and the excess POCl₃ is removed by distillation under reduced pressure. The product is then isolated by pouring the reaction mixture onto ice.

Step 2: Hydrolysis of 2-Chloro-6-methylnicotinic acid

The hydrolysis of 2-chloro-6-methylnicotinic acid to this compound can be achieved by heating with an aqueous base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to reflux, and upon completion, the solution is acidified to precipitate the product. This reaction sometimes occurs as a side reaction during the amination of 2-chloro-6-methylnicotinic acid.

Quantitative Data:

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound | POCl₃ | Neat | 125 | 2 | 72[1] |

| 2 | 2-Chloro-6-methylnicotinic acid | NaOH (aq) | Water | Reflux | 3-5 | ~60-70 |

Alternative Synthetic Approaches

While the above routes are the most common, other methods have been explored for the synthesis of this compound and its derivatives.

Oxidation of 2-Methyl-5-ethylpyridine

Oxidation of 2-methyl-5-ethylpyridine can lead to the formation of 6-methylnicotinic acid, which can then potentially be hydroxylated. However, controlling the selectivity of the oxidation to obtain the desired product can be challenging.

Carboxylation of 6-Methyl-2-pyridone

Direct carboxylation of 6-methyl-2-pyridone at the 3-position is another potential route. This could be explored using methods analogous to the Kolbe-Schmitt reaction, which involves the carboxylation of phenols. This would require strong basic conditions and high pressure of carbon dioxide.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and reproducible synthesis of this important chemical intermediate. Further optimization of the presented methods may lead to even higher yields and more environmentally benign processes.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxy-6-methylnicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and presents logical workflows to assist researchers in their understanding and utilization of this molecule.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental values are available, others, such as the acid dissociation constant (pKa), are currently based on predictive models. Experimental determination of solubility and the partition coefficient (logP) is highly recommended for specific applications, and detailed protocols for these measurements are provided in the subsequent sections.

| Property | Value | Source |

| Melting Point | 233-238 °C | Experimental |

| Boiling Point | 254 °C | Experimental[1] |

| pKa | 14.49 ± 0.20 | Predicted[1] |

| Solubility | Data not available | - |

| LogP | Data not available | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific requirements of the user's laboratory.

Synthesis and Purification of this compound

A potential synthetic route for this compound can be adapted from the synthesis of the related compound, 6-hydroxynicotinic acid[2]. The following workflow outlines the key steps:

References

In-Depth Technical Guide: 2-Hydroxy-6-methylnicotinic Acid

CAS Number: 38116-61-9

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methylnicotinic acid, also known as 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, analytical characterization, and known biological activities.

Chemical and Physical Properties

This compound is a pyridine derivative with the chemical formula C₇H₇NO₃.[1] It exists as a tautomer, predominantly in the 2-pyridone form. The presence of a carboxylic acid group, a hydroxyl group (in its nicotinic acid form), and a methyl group on the pyridine ring contributes to its specific chemical and physical properties. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 38116-61-9 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | |

| Melting Point | 233°C to 238°C | [2] |

| Appearance | White to off-white crystalline solid | |

| Purity | ≥98% | [2] |

| InChI Key | XRIHTJYXIHOBDQ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC=C(C(=O)O)C(=O)N1 |

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, its formation as a by-product and the synthesis of structurally related compounds provide valuable insights into potential synthetic routes.

Formation as a By-product:

This compound has been identified as a by-product in the synthesis of 2-amino-6-methylnicotinic acid when 2-chloro-6-methylnicotinic acid is reacted with an aqueous solution of ammonia. This suggests that nucleophilic substitution of a suitable leaving group at the 2-position of a 6-methylnicotinic acid derivative with a hydroxide source could be a viable synthetic strategy.

General Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives:

A general method for the synthesis of related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of an enamine with an active methylene compound. For instance, the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles can afford these derivatives.

A potential synthetic workflow for obtaining this compound could involve the hydrolysis of a corresponding ester or nitrile precursor. The following diagram illustrates a generalized synthetic approach.

A generalized synthetic workflow for this compound.

Analytical Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the carbon-hydrogen framework of the molecule. While a complete, assigned spectrum for the target molecule was not found in the provided search results, data for related compounds such as methyl 4-hydroxy-6-methylnicotinate is available and can serve as a reference.[3] For this derivative, characteristic proton signals include those for the methyl group, the aromatic protons on the pyridine ring, and the methyl ester group.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. Key expected absorptions for this compound would include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carboxylic acid and the pyridone ring, and C-H stretches from the methyl group and the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively documented in the available literature. However, based on the activities of structurally similar nicotinic acid derivatives, it is plausible that this compound may exhibit antioxidant properties.

Antioxidant Activity:

Nicotinic acid and its derivatives have been investigated for their antioxidant potential.[4] The mechanism of antioxidant activity for such compounds can involve the scavenging of free radicals, thereby mitigating oxidative stress. The following diagram illustrates a simplified, hypothetical signaling pathway related to oxidative stress and the potential point of intervention for an antioxidant compound.

Hypothetical antioxidant mechanism of action.

It is important to note that there is currently no direct experimental evidence from the provided search results to definitively link this compound to this or any other specific signaling pathway. Further research is required to elucidate its precise mechanism of action and biological targets.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on the available search results. Further experimental verification is necessary to confirm the properties and activities described herein.

References

Unveiling the Biological Profile of 2-Hydroxy-6-methylnicotinic Acid: A Molecule of Synthetic Importance

For researchers, scientists, and drug development professionals, 2-Hydroxy-6-methylnicotinic acid is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds rather than a molecule with significant intrinsic biological activity. While a comprehensive understanding of a molecule's biological functions is crucial, current scientific literature lacks substantial data on the direct pharmacological effects of this compound. This technical guide aims to provide a concise overview of its known chemical properties and its role as a building block in medicinal chemistry, while also touching upon the biological activities of related compounds to offer a broader context.

Chemical and Physical Properties

This compound, with the CAS number 38116-61-9, is a pyridine derivative. Below is a summary of its key chemical identifiers.

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |

| Synonyms | 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarboxylic acid, 2-Hydroxy-6-methylpyridine-3-carboxylic acid |

Role as a Synthetic Intermediate

The predominant role of this compound in the scientific landscape is that of a precursor in multi-step organic syntheses. It is a crucial component in the production of more complex molecules with therapeutic applications.

A notable example is its use in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the management of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions. The synthesis of such drugs often involves a series of chemical reactions where this compound serves as a foundational scaffold.

Caption: Synthetic pathway illustrating the role of this compound.

Biological Activity: A Gap in the Literature

Despite its importance in chemical synthesis, there is a significant lack of published research detailing the specific biological activities of this compound itself. Extensive searches of scientific databases do not yield quantitative data such as IC₅₀ or EC₅₀ values, nor do they provide detailed experimental protocols for biological assays performed directly on this molecule. Consequently, information regarding its mechanism of action or any modulated signaling pathways is not available.

Insights from Related Compounds

To provide some biological context, it is useful to examine the activity of structurally related compounds.

Nicotinic Acid and its Derivatives

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are known to exert their effects through the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Activation of this receptor in adipocytes leads to the inhibition of lipolysis, which is the basis for the lipid-lowering effects of nicotinic acid. It is plausible that this compound, as a nicotinic acid derivative, could have some affinity for this receptor, but this has not been experimentally verified.

Caption: Simplified signaling pathway of nicotinic acid via the GPR109A receptor.

2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate

A study on a structurally similar compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has demonstrated retinoprotective effects in a rat model of retinal ischemia–reperfusion. This activity is attributed to its ability to improve microcirculation and act as a scavenger of reactive oxygen species. While this finding is of interest, it is crucial to note that this is a different molecule, and these properties cannot be directly extrapolated to this compound without experimental validation.

Conclusion

An In-depth Technical Guide on the Solubility of 2-Hydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-Hydroxy-6-methylnicotinic acid. Due to the limited publicly available quantitative data for this specific compound, this guide summarizes the qualitative information and furnishes detailed, generalized experimental protocols for determining solubility.

Core Data Summary

The solubility of a compound is a critical physicochemical property, profoundly influencing its bioavailability, formulation, and routes of administration in drug development. While precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature, qualitative assessments are available.

Qualitative Solubility Data

| Solvent | Solubility | Source |

| Water | Very Soluble | [1] |

Note: The term "very soluble" suggests a high degree of dissolution in water. However, without quantitative measurements, the exact concentration at saturation remains undetermined. Further experimental investigation is necessary to establish precise solubility values.

Experimental Protocols

Given the absence of specific published methods for this compound, a generalized but detailed protocol for the experimental determination of solubility for a solid compound is provided below. This method can be adapted by researchers for specific laboratory conditions and solvent systems.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the "gold standard" for solubility measurements and involves determining the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

1. Materials and Equipment:

-

This compound (pure solid)

-

Solvent of interest (e.g., water, ethanol, buffer solutions)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the solid pellet at the bottom.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm) that is compatible with the solvent and does not adsorb the solute. This step removes any remaining microscopic particles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizations

To aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing solubility.

References

Theoretical Exploration of 2-Hydroxy-6-methylnicotinic Acid: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-Hydroxy-6-methylnicotinic acid. While direct theoretical studies on this specific molecule are limited in publicly available literature, this document leverages data from closely related analogs, primarily 6-methylnicotinic acid, to outline a robust framework for its computational analysis. The methodologies and findings presented herein serve as a foundational reference for researchers engaged in the design and development of pharmaceuticals and other bioactive molecules derived from this structural motif.

Molecular and Physicochemical Properties

This compound, with the chemical formula C₇H₇NO₃, is a derivative of nicotinic acid (niacin or vitamin B3). Its structure, featuring a pyridine ring substituted with hydroxyl, methyl, and carboxylic acid groups, suggests unique electronic and reactive characteristics pertinent to medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Methylnicotinic acid | 2,4-Dihydroxy-6-methylnicotinic acid |

| Molecular Formula | C₇H₇NO₃ | C₇H₇NO₂ | C₇H₇NO₄ |

| Molecular Weight | 153.136 g/mol | 137.14 g/mol | 169.13 g/mol |

| CAS Number | 38116-61-9 | 3222-47-7 | 846557-80-0 |

| IUPAC Name | 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 6-methylpyridine-3-carboxylic acid | 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |

Theoretical and Computational Studies: A Framework Based on Analogs

In the absence of extensive dedicated computational studies on this compound, a robust understanding of its electronic and structural properties can be extrapolated from theoretical analyses of its close analog, 6-methylnicotinic acid.

Computational Methodology

Theoretical calculations for nicotinic acid derivatives are typically performed using Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational expense for organic molecules.

Experimental Protocol: Quantum Chemical Calculations

A typical computational workflow for analyzing nicotinic acid derivatives involves the following steps:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The X-ray diffraction data of the compound, if available, can be used as a starting point for the optimization.

-

Method and Basis Set Selection: A common and effective combination for this class of molecules is the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) and a 6-311+G(d,p) basis set.

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to aid in the interpretation of experimental infrared (IR) and Raman spectra.

-

Calculation of Molecular Properties: A range of electronic and structural properties are then computed, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides insight into the molecule's stability.

-

Molecular Electrostatic Potential (MESP): The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

-

Dipole Moment and Polarizability: These properties describe the molecule's response to an external electric field.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge delocalization and hyperconjugative interactions within the molecule.

-

-

Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian.

Caption: A generalized workflow for the DFT-based theoretical analysis of organic molecules.

Key Theoretical Descriptors for 6-Methylnicotinic Acid

Studies on 6-methylnicotinic acid have provided valuable quantitative data that can serve as a benchmark for theoretical investigations into this compound.

Table 2: Calculated Properties of 6-Methylnicotinic Acid

| Property | Calculated Value |

| Optimized Geometry | Non-planar skeleton |

| HOMO Energy | Data not explicitly provided in abstracts |

| LUMO Energy | Data not explicitly provided in abstracts |

| HOMO-LUMO Energy Gap | A key parameter for understanding molecular activity |

| Dipole Moment | Calculated value available in full studies |

| Mean Polarizability ‹α› | 95.953 a.u. |

| First Static Hyperpolarizability (β) | Calculated value available in full studies |

Note: Specific energy values for HOMO, LUMO, and dipole moment are typically found within the body of the full research articles and are not always present in the abstracts.

Structural Insights from X-ray Crystallography

Experimental data from single-crystal X-ray diffraction of 6-methylnicotinic acid reveals important structural features that can be compared with computationally optimized geometries.

Table 3: Crystallographic Data for 6-Methylnicotinic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.8788(8) Å |

| b | 13.634(3) Å |

| c | 6.1094(12) Å |

| β | 90.51(3)° |

| Molecular Geometry | All non-H atoms are nearly coplanar (r.m.s. deviation = 0.0087 Å) |

| Intermolecular Interactions | O—H···N hydrogen bonding and π–π stacking |

The crystal structure is stabilized by intermolecular O-H--N and C-H--O hydrogen bonds. The observation of a nearly planar structure in the crystalline state provides a valuable reference for validating the results of gas-phase geometry optimizations from DFT calculations.

Vibrational Analysis

A combination of experimental spectroscopic data and quantum chemical calculations allows for a detailed assignment of the vibrational modes of the molecule.

Experimental Protocol: Vibrational Spectroscopy and Analysis

-

Experimental Spectra: Record the Fourier-Transform Infrared (FTIR) and FT-Raman spectra of the compound.

-

Theoretical Spectra: Calculate the harmonic vibrational frequencies using DFT (e.g., at the B3LYP/6-311+G(d,p) level).

-

Scaling: The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation. They are typically scaled by an appropriate factor to improve agreement with the experimental data.

-

Potential Energy Distribution (PED) Analysis: Perform a PED analysis to determine the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration. This allows for a precise and unambiguous assignment of the observed spectral bands.

For 6-methylnicotinic acid, a good agreement between experimental and calculated vibrational modes has been observed, validating the computational approach.

Conclusion and Future Directions

The theoretical study of this compound can be effectively approached using the computational methodologies that have been successfully applied to its close analog, 6-methylnicotinic acid. Density Functional Theory calculations, particularly at the B3LYP/6-311+G(d,p) level of theory, provide a powerful tool for investigating its structural, electronic, and vibrational properties.

Future research should focus on performing these detailed theoretical calculations specifically for this compound. This would involve:

-

A thorough conformational analysis to identify the most stable isomer(s).

-

Calculation of a full set of molecular properties and comparison with the data for 6-methylnicotinic acid to understand the electronic effects of the additional hydroxyl group.

-

Simulation of its reactivity and potential interactions with biological targets through molecular docking and dynamics studies.

By combining the computational framework outlined in this guide with experimental validation, a deeper understanding of the physicochemical properties and potential applications of this compound can be achieved, thereby supporting its development in pharmaceutical and materials science.

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-hydroxy-6-methylnicotinic acid. This phenomenon, central to the chemical behavior of 2-hydroxypyridines, involves the interconversion between the enol (this compound) and keto (6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) forms. Understanding this equilibrium is critical for drug development, as the predominant tautomer influences physicochemical properties such as solubility, lipophilicity, and receptor binding affinity. This document details the structural aspects of the tautomers, the influence of environmental factors on the equilibrium, and the primary analytical and computational techniques employed for its characterization. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages established principles and data from closely related 2-hydroxypyridine systems to provide a robust framework for its study.

Introduction: The Principle of Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[1][2] In the case of this compound, the key tautomeric relationship is the prototropic tautomerism between the aromatic hydroxy form (enol) and the non-aromatic pyridone form (keto).[3]

The equilibrium between these two forms is influenced by several factors, including the solvent's polarity, pH, and the electronic nature of substituents on the pyridine ring.[4] The enol form possesses an aromatic pyridine ring, while the keto form benefits from a strong carbon-oxygen double bond (amide functionality).[5] In many substituted 2-hydroxypyridines, the pyridone form is favored, particularly in polar solvents, due to favorable intermolecular hydrogen bonding.[3][6]

Tautomeric Forms of this compound

The two primary tautomeric forms of this compound are:

-

Enol Form (this compound): Characterized by a hydroxyl group at the C2 position of the aromatic pyridine ring.

-

Keto Form (6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid): Features a carbonyl group at the C2 position and a proton on the nitrogen atom, resulting in a pyridone structure.

Caption: Tautomeric equilibrium between the enol and keto forms.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant, KT, defined as the ratio of the concentration of the keto form to the enol form (KT = [Keto]/[Enol]). While specific experimental KT values for this compound are not readily found in the literature, data for analogous 2-hydroxypyridine systems demonstrate the significant influence of the solvent.

Table 1: Illustrative Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine in Various Solvents

| Solvent | Dielectric Constant (ε) | KT ([Pyridone]/[Hydroxypyridine]) | Predominant Form |

| Gas Phase | 1 | ~0.3 | Hydroxypyridine |

| Cyclohexane | 2.0 | 1.7[4] | Pyridone |

| Chloroform | 4.8 | 6.0[4] | Pyridone |

| Water | 78.4 | >10 | Pyridone |

Note: This data is for the parent 2-hydroxypyridine and serves as an illustrative example of the solvent effect.

Experimental Protocols for Tautomer Analysis

The characterization of tautomeric equilibria relies on spectroscopic and computational methods. Below are detailed protocols for the key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[6][7]

Protocol for 1H NMR Analysis:

-

Sample Preparation: Dissolve a precise amount of this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) to assess solvent effects.

-

Data Acquisition: Record high-resolution 1H NMR spectra for each solution.

-

Spectral Analysis:

-

Identify distinct signals corresponding to the enol and keto forms. Key protons to monitor include the N-H proton of the keto form (typically a broad singlet) and the O-H proton of the enol form. The chemical shifts of the aromatic/ring protons will also differ between the two tautomers.

-

Integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons provides the molar ratio of the tautomers.

-

-

Calculation of KT: KT = (Integral of Keto-specific proton(s)) / (Integral of Enol-specific proton(s)).

Caption: Workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the tautomeric ratio by analyzing the absorption spectra in different solvents. The enol and keto forms will have distinct absorption maxima (λmax).[8]

Protocol for UV-Vis Analysis:

-

Sample and Reference Preparation: Prepare solutions of this compound in various solvents of differing polarity. Prepare O-methylated (enol-locked) and N-methylated (keto-locked) derivatives to serve as reference compounds for the pure tautomeric forms.

-

Data Acquisition: Record the UV-Vis absorption spectra of the sample and reference compounds.

-

Data Analysis:

-

Determine the λmax and molar absorptivity (ε) for the pure enol and keto forms from the spectra of the locked derivatives.

-

The absorbance of the this compound solution at a given wavelength is the sum of the absorbances of the two tautomers (A = εenolcenoll + εketocketol).

-

By measuring the absorbance at two different wavelengths (ideally at the λmax of each tautomer), a set of simultaneous equations can be solved to determine the concentrations of the enol and keto forms.

-

-

Calculation of KT: KT = [Keto] / [Enol].

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying tautomerism. They can predict the relative stabilities of tautomers, simulate spectra, and provide insights into the electronic properties of each form.[9][10]

Protocol for DFT Calculations:

-

Structure Optimization:

-

Build the 3D structures of both the enol and keto tautomers of this compound.

-

Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[5]

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents.

-

-

Energy Calculations:

-

Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is the more stable form.

-

The energy difference (ΔE) can be related to the equilibrium constant (ln(KT) = -ΔG/RT, where ΔG is the change in Gibbs free energy).

-

-

Spectroscopic Simulation:

-

Simulate 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[9]

-

Simulate UV-Vis spectra using Time-Dependent DFT (TD-DFT).

-

Compare the simulated spectra with experimental data to validate the computational model and aid in the assignment of experimental signals.

-

References

- 1. The spectroscopic (FT-IR, UV-vis), Fukui function, NLO, NBO, NPA and tautomerism effect analysis of (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile | AVESİS [avesis.omu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Hydroxy-6-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 2-Hydroxy-6-methylnicotinic acid. Due to the limited availability of public domain experimental data for this specific compound, this guide combines reported data with predicted values to offer a foundational understanding for researchers. Detailed experimental protocols are provided for both reported and analogous spectroscopic techniques.

Core Spectroscopic Data

The structural elucidation of this compound (C₇H₇NO₃, Molar Mass: 153.14 g/mol ) is reliant on a combination of spectroscopic methods. The data presented below is a composite of reported experimental values and computationally predicted data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

No publicly available experimental NMR data was found for this compound. The following data is predicted based on the chemical structure and standard NMR prediction software. Actual experimental values may vary.

| ¹H NMR (Proton NMR) Data (Predicted in DMSO-d₆, 400 MHz) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~13.0 - 11.0 | Broad Singlet |

| ~11.5 | Broad Singlet |

| ~7.9 | Doublet |

| ~6.8 | Doublet |

| ~2.3 | Singlet |

| ¹³C NMR (Carbon-13 NMR) Data (Predicted in DMSO-d₆, 100 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~163 | C-2 |

| ~158 | C-6 |

| ~140 | C-4 |

| ~115 | C-3 |

| ~108 | C-5 |

| ~18 | -CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

The following characteristic absorption bands are based on FT-IR spectral analysis.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | O-H stretch (Phenolic) |

| ~1730 | Strong | C=O stretch (Carboxylic acid)[1] |

| ~1650 | Strong | C=O stretch (Pyridinone) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~850 | Medium | C-H out-of-plane bend |

Table 3: Mass Spectrometry (MS) Data (Predicted)

No publicly available experimental mass spectrometry data was found. The following data is predicted.

| Technique | Predicted m/z | Interpretation |

| Electrospray Ionization (ESI+) | 154.0499 | [M+H]⁺ |

| 176.0318 | [M+Na]⁺ | |

| Electrospray Ionization (ESI-) | 152.0353 | [M-H]⁻ |

Table 4: UV-Visible Spectroscopy Data

UV-Visible spectral analysis has been reported for this compound.[1] The absorption maxima are influenced by the solvent and the tautomeric equilibrium between the hydroxy-pyridine and pyridinone forms.

| Solvent | λmax (nm) | Interpretation |

| Ethanol/Methanol | ~230, ~310 | π → π* and n → π* transitions of the pyridinone ring and carboxylic acid moiety. |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

A general procedure for obtaining NMR spectra of nicotinic acid derivatives is as follows:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra at room temperature.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

-

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound was recorded using an Attenuated Total Reflectance (ATR) accessory.[1]

-

Instrument: Bruker Optic Model Alpha (FT-IR) with Zn-Se Optics (ATR).[1]

-

Sample Preparation: A small amount of the solid sample is placed directly onto the clean ATR crystal.

-

Data Acquisition: The spectrum is recorded in the range of 4000-500 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Caption: Workflow for FT-IR spectroscopy using an ATR accessory.

Mass Spectrometry (MS) (General Protocol)

A general procedure for obtaining the mass spectrum of a nicotinic acid derivative via Electrospray Ionization (ESI) is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent may contain a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Data Acquisition:

-

The sample solution is infused into the ESI source of the mass spectrometer.

-

The mass spectrum is acquired in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound was recorded using a spectrophotometer with a quartz cuvette.[1]

-

Instrument: UV 5704SS Spectrophotometer.[1]

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.

Caption: General workflow for UV-Visible spectroscopy.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-Hydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Hydroxy-6-methylnicotinic acid. The following sections offer comprehensive methodologies for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a pyridine derivative of significant interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including pharmacokinetic studies, quality control of drug substances, and metabolic research. This document outlines recommended analytical methods, adapted from established procedures for structurally related compounds such as nicotinic acid and its metabolites, to ensure reliable and reproducible results.

Analytical Methods Overview

A summary of the recommended analytical methods for this compound is presented below, with detailed protocols provided in the subsequent sections.

| Technique | Principle | Applicability |

| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Routine analysis, quality control, and quantification in non-complex matrices. |

| LC-MS/MS | High-resolution separation by liquid chromatography coupled with highly sensitive and selective detection by tandem mass spectrometry. | Bioanalytical studies, trace-level detection in complex matrices like plasma and urine.[1][2] |

| GC-MS | Separation of volatile or derivatized compounds by gas chromatography followed by mass spectrometric detection. | Analysis of volatile impurities or after derivatization of the analyte to increase volatility.[3] |

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations.

Quantitative Data Summary (Based on related compounds)

| Parameter | Expected Performance | Reference |

| Linearity (R²) | > 0.995 | [4][5] |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | [4] |

| Limit of Quantitation (LOQ) | 0.15 - 0.3 µg/mL | [4] |

| Precision (%RSD) | < 5% | [5] |

| Accuracy (% Recovery) | 95 - 105% | [5] |

Experimental Protocol

3.2.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 25:75 v/v) containing 0.1% formic acid.[6] The exact ratio should be optimized for the best peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.[6]

-

Detection Wavelength: Approximately 263 nm, based on the UV absorbance of similar nicotinic acid derivatives.[6] An initial scan of a standard solution is recommended to determine the optimal wavelength (λmax).

3.2.2. Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

-

Sample Solution: Accurately weigh a quantity of the sample, dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of this compound in complex biological matrices such as plasma and urine.[1][2]

Quantitative Data Summary (Based on related compounds)

| Parameter | Expected Performance | Reference |

| Linearity (R²) | > 0.998 | [7] |

| Lower Limit of Quantitation (LLOQ) | 2.0 - 10.0 ng/mL | [2][7] |

| Precision (%RSD) | < 15% | [1] |

| Accuracy (% Recovery) | 85 - 115% | [1] |

Experimental Protocol

4.2.1. Instrumentation and Conditions

-

LC System: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

-

Column: C18 or a suitable reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). A typical gradient could be:

-

0-1 min: 5% B

-

1-5 min: 5-95% B (linear gradient)

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-9 min: 5% B

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

MRM Transitions: To be determined by direct infusion of a standard solution of this compound. The precursor ion would likely be [M+H]⁺.

4.2.2. Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[1][2]

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and low volatility of this compound, derivatization is required prior to GC-MS analysis.[3] Silylation is a common derivatization technique for compounds containing hydroxyl and carboxylic acid groups.[3]

Quantitative Data Summary (Based on related compounds)

| Parameter | Expected Performance | Reference |

| Linearity (R²) | > 0.99 | [3] |

| Limit of Detection (LOD) | ~ 4.5 mg/L (for nicotinic acid) | [3] |

| Precision (%RSD) | < 5% | [3] |

| Accuracy (% Recovery) | 90 - 95% | [3] |

Experimental Protocol

5.2.1. Instrumentation and Conditions

-

GC-MS System: A standard GC-MS system.

-

Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

5.2.2. Derivatization and Sample Preparation

-

Drying: Evaporate the sample extract containing this compound to complete dryness.

-

Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

-

Reaction: Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS.

Experimental Workflow

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, sample matrix, and required sensitivity. For routine quality control, HPLC-UV offers a robust and cost-effective solution. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the recommended technique. GC-MS, following appropriate derivatization, can also be employed, particularly for the analysis of volatile impurities. It is essential to perform method validation according to the relevant regulatory guidelines to ensure the reliability of the generated data.

References

- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Hydroxy-6-methylnicotinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylnicotinic acid, also known as 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a pyridine derivative with potential applications in medicinal chemistry. Its structure, featuring a hydroxyl group and a carboxylic acid moiety on a methyl-substituted pyridine ring, makes it an attractive scaffold for the synthesis of various biologically active molecules. While extensive quantitative data on the specific biological activities of this compound is limited in publicly available literature, its structural analogs and derivatives have shown promise as enzyme inhibitors. These notes provide an overview of its potential applications, relevant experimental protocols for synthesis and biological evaluation, and conceptual workflows and signaling pathways.

Potential Therapeutic Targets

-

D-Amino Acid Oxidase (DAAO): DAAO is an enzyme involved in the metabolism of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO can elevate D-serine levels in the brain, which is a potential therapeutic strategy for neurological disorders such as schizophrenia[1].

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone to active cortisol. Inhibitors of 11β-HSD1 are being investigated for the treatment of metabolic syndrome and type 2 diabetes.

-

Thrombin: this compound has been described as a useful research chemical in the preparation of orally bioavailable thrombin inhibitors, which are anticoagulants used to prevent and treat thrombosis[2].

Quantitative Data

Specific quantitative data such as IC50 or Ki values for this compound and its direct derivatives are not extensively reported in the public domain. However, for illustrative purposes, the following table includes data for related nicotinic acid derivatives against various enzyme targets.

| Compound Class | Target Enzyme | Compound Example | Inhibition Data (IC50/Ki) | Reference |

| Nicotinic Acid Derivatives | D-Aspartate Oxidase (Human) | 5-aminonicotinic acid | Ki: 3.80 μM | [3] |

| Nicotinic Acid Hydroxamates | Tyrosinase (Monophenolase) | Nicotinic Acid Hydroxamate (NAH) | IC50: 2 µM | [4] |

| Nicotinic Acid Hydroxamates | Tyrosinase (Diphenolase) | Nicotinic Acid Hydroxamate (NAH) | IC50: 1 µM | [4] |

Experimental Protocols

Synthesis of this compound Derivatives (General Approach)

While a specific, detailed protocol for the synthesis of this compound was not found, a general approach for the synthesis of related 2-pyridone-3-carboxylic acids can be adapted. One common method involves the reaction of an enamine with an activated methylene compound. For example, the synthesis of functionalized 2-pyridone-3-carboxylic acids has been achieved starting from 3-formylchromone[5].

A more specific protocol for a related isomer, methyl 4-hydroxy-6-methylnicotinate , is provided below as a reference for potential synthetic strategies[6]:

Protocol 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate [6]

Materials:

-

4-Hydroxy-6-methylnicotinic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

To a solution of 4-hydroxy-6-methylnicotinic acid (1.0 eq) in a mixture of DCM and MeOH, add EDCI (1.1 eq) and DMAP (0.05 eq) at room temperature.

-

Stir the solution under reflux conditions.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Concentrate the reaction mixture on a rotary evaporator.

-

Purify the residue by silica gel column chromatography to obtain the product.

Enzyme Inhibition Assays

The following are representative protocols for assessing the inhibitory activity of compounds against DAAO and 11β-HSD1, which are potential targets for derivatives of this compound.

Protocol 2: D-Amino Acid Oxidase (DAAO) Inhibition Assay [1][3]

Materials:

-

Recombinant human D-amino acid oxidase (hDAAO)

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Test compounds

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the test compounds, D-serine, HRP, and Amplex® Red reagent in the assay buffer.

-

Initiate the enzymatic reaction by adding a solution of hDAAO to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence at the appropriate wavelengths at regular intervals.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay [3]

Materials:

-

Microsomes containing human or mouse 11β-HSD1

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Scintillation proximity assay (SPA) beads

-

Anti-cortisol antibody

-

[3H]-Cortisol (tracer)

-

Test compounds

-

Assay buffer

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In an assay plate, add the test compounds, microsomes containing 11β-HSD1, and NADPH.

-

Initiate the reaction by adding cortisone.

-

Incubate the mixture to allow the conversion of cortisone to cortisol.

-

Stop the reaction and add a mixture of SPA beads coated with an anti-cortisol antibody and a known amount of [3H]-Cortisol.

-

Allow the mixture to equilibrate. The unlabeled cortisol produced by the enzyme will compete with the [3H]-Cortisol for binding to the antibody on the SPA beads.

-

Measure the scintillation counts. The signal is inversely proportional to the amount of cortisol produced.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives as potential enzyme inhibitors.

Caption: General workflow for synthesis and evaluation of enzyme inhibitors.

Signaling Pathway

As specific signaling pathway involvement for this compound is not well-defined, the following diagram illustrates the general signaling pathway for nicotinic acid, which involves the G-protein coupled receptor GPR109A. Derivatives of this compound, upon hydrolysis to a nicotinic acid-like core, could potentially interact with this pathway.

References

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]

- 5. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel allosteric pathway of thrombin inhibition: Exosite II mediated potent inhibition of thrombin by chemo-enzymatic, sulfated dehydropolymers of 4-hydroxycinnamic acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Hydroxy-6-methylnicotinic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Hydroxy-6-methylnicotinic acid as a versatile building block in organic synthesis. The protocols outlined below cover key chemical transformations, offering step-by-step methodologies for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted pyridine derivative that possesses multiple reactive sites, making it an attractive starting material for the synthesis of diverse molecular scaffolds. Its structure, featuring a carboxylic acid, a hydroxyl group (which exists in tautomeric equilibrium with the pyridone form), and a pyridine ring, allows for a range of chemical modifications. This document details protocols for esterification, amide bond formation, halogenation, and palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations and Protocols

Esterification of the Carboxylic Acid Group

Esterification of the carboxylic acid is a common first step to protect this functional group and improve solubility in organic solvents for subsequent reactions.

Protocol 1: Fischer-Speier Esterification

This classic method utilizes an alcohol in the presence of a strong acid catalyst.

-

Reaction Scheme:

-

Experimental Protocol:

-

Suspend this compound (1.0 eq) in methanol (10-15 mL per gram of acid).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

-

-

Quantitative Data:

| Product | Reagents | Yield | Reference |

| Methyl 2-hydroxy-6-methylnicotinate | Methanol, H₂SO₄ | Typically >90% | General synthetic knowledge |

Diagram 1: Fischer-Speier Esterification Workflow

Caption: Workflow for the Fischer-Speier esterification of this compound.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to an amide, a key functional group in many biologically active molecules.

Protocol 2: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient peptide coupling reagent.

-

Reaction Scheme:

-

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous DMF (5-10 mL per gram of acid) under an inert atmosphere.

-

Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous lithium chloride solution to remove DMF, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Quantitative Data (Representative):

| Product | Reagents | Yield | Reference |

| N-Aryl/Alkyl-2-hydroxy-6-methylnicotinamide | HATU, DIPEA, Amine | 70-95% | General amide coupling protocols[1][2] |

Diagram 2: Amide Coupling Logical Relationship

Caption: Logical relationship in HATU-mediated amide bond formation.

Halogenation of the Pyridine Ring

Halogenation of the pyridine ring, particularly at the 2-position by converting the hydroxyl group, provides a key handle for subsequent cross-coupling reactions.

Protocol 3: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol describes a solvent-free method for the large-scale chlorination of 2-hydroxypyridines.[3][4][5]

-

Reaction Scheme:

-

Experimental Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is conducted in a sealed pressure vessel.

-

To a Teflon-lined stainless steel reactor, add this compound (ester-protected, 1.0 eq) and phosphorus oxychloride (POCl₃) (1.0-1.2 eq).

-

If the substrate is a free acid, protection to an ester is highly recommended to avoid side reactions.

-

Seal the reactor and heat the mixture to 140 °C for 2 hours.[3]

-

After cooling the reactor to room temperature, carefully open it in a fume hood.

-

Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution to pH 8-9 with a saturated aqueous solution of sodium carbonate.

-

Extract the product with dichloromethane or ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chlorinated product.

-

-

Quantitative Data:

| Product | Reagents | Yield | Reference |

| Methyl 2-chloro-6-methylnicotinate | POCl₃ | >90% | [3][5] |

Diagram 3: Chlorination Experimental Workflow

Caption: Experimental workflow for the chlorination of the 2-hydroxypyridine moiety.

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Protocol 4: Suzuki-Miyaura Coupling

This reaction allows for the coupling of the 2-chloro or 2-bromo derivative with a variety of aryl or heteroaryl boronic acids.[6][7][8][9][10]

-

Reaction Scheme:

-

Experimental Protocol (for a 2-bromo derivative):

-

In a flame-dried Schlenk flask, combine the methyl 2-bromo-6-methylnicotinate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 10 mL per mmol of halide).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.[11]

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Quantitative Data (Representative for similar substrates):

| Substrate | Coupling Partner | Catalyst | Yield | Reference |

| Methyl 2-bromo-6-methylnicotinate | Arylboronic acid | Pd(PPh₃)₄ | 70-90% | [11] |

| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd₂(dba)₃ / FcPPh₂ | 74% | [6] |

Diagram 4: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 5: Sonogashira Coupling

This reaction is used to couple terminal alkynes with the halogenated pyridine derivative.[3][4][5]

-

Experimental Protocol (for a 2-bromo derivative):

-

To a Schlenk flask, add methyl 2-bromo-6-methylnicotinate (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).[3]

-

Evacuate and backfill with an inert gas.

-

Add degassed DMF (10 mL per mmol of halide) and triethylamine (3.0 eq).

-

Add the terminal alkyne (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 8 hours.[3]

-

After cooling, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Quantitative Data (Representative for similar substrates):

| Substrate | Coupling Partner | Catalysts | Yield | Reference |

| Methyl 2-bromo-6-methylisonicotinate | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Good to excellent | [3][4] |

Applications in Drug Discovery

Derivatives of this compound are precursors to a wide range of biologically active compounds. For instance, the tautomer, 5-methyl-2-pyridone, is a key intermediate in the synthesis of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[1][12][13] The synthetic handles established through the protocols above allow for the generation of diverse libraries of compounds for screening in various drug discovery programs. The introduction of different aryl, heteroaryl, and alkynyl groups can significantly modulate the pharmacological properties of the resulting molecules.

Conclusion